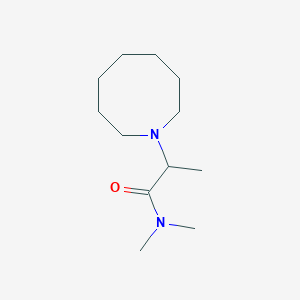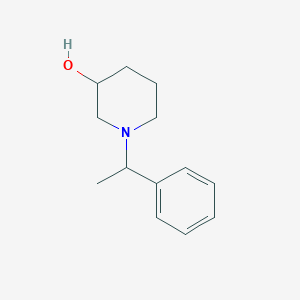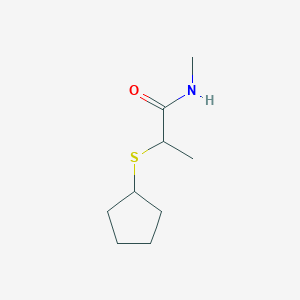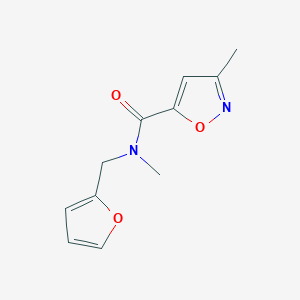
2-(2-chlorophenyl)sulfanyl-N,N-dimethylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-chlorophenyl)sulfanyl-N,N-dimethylpropanamide, also known as CPMD, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CPMD belongs to the class of amides and sulfides, and it exhibits interesting biological properties that make it a promising candidate for further investigation.
作用机制
The mechanism of action of 2-(2-chlorophenyl)sulfanyl-N,N-dimethylpropanamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Studies have shown that 2-(2-chlorophenyl)sulfanyl-N,N-dimethylpropanamide inhibits the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, 2-(2-chlorophenyl)sulfanyl-N,N-dimethylpropanamide can alter the expression of genes involved in cell growth and survival, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
2-(2-chlorophenyl)sulfanyl-N,N-dimethylpropanamide exhibits various biochemical and physiological effects, including the inhibition of HDACs, the induction of apoptosis, and the inhibition of cell cycle progression. 2-(2-chlorophenyl)sulfanyl-N,N-dimethylpropanamide has also been shown to have anti-inflammatory and analgesic effects, which may be due to its ability to inhibit the production of inflammatory cytokines.
实验室实验的优点和局限性
One advantage of using 2-(2-chlorophenyl)sulfanyl-N,N-dimethylpropanamide in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a useful tool for studying the mechanisms of cancer cell growth and the development of new anticancer drugs. However, one limitation of 2-(2-chlorophenyl)sulfanyl-N,N-dimethylpropanamide is its potential toxicity, which may limit its use in vivo.
未来方向
There are several future directions for research on 2-(2-chlorophenyl)sulfanyl-N,N-dimethylpropanamide. One area of interest is the development of new anticancer drugs based on the structure of 2-(2-chlorophenyl)sulfanyl-N,N-dimethylpropanamide. Another area of interest is the investigation of 2-(2-chlorophenyl)sulfanyl-N,N-dimethylpropanamide's potential as a treatment for pain and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2-chlorophenyl)sulfanyl-N,N-dimethylpropanamide and its potential toxicity.
合成方法
The synthesis of 2-(2-chlorophenyl)sulfanyl-N,N-dimethylpropanamide involves the reaction of 2-chlorobenzenethiol with N,N-dimethylpropanamide in the presence of a base such as sodium hydride or potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol group attacks the carbonyl carbon of the amide, resulting in the formation of 2-(2-chlorophenyl)sulfanyl-N,N-dimethylpropanamide.
科学研究应用
2-(2-chlorophenyl)sulfanyl-N,N-dimethylpropanamide has been investigated for its potential therapeutic applications in various fields of research. In the field of medicinal chemistry, 2-(2-chlorophenyl)sulfanyl-N,N-dimethylpropanamide has been studied for its anticancer activity. Studies have shown that 2-(2-chlorophenyl)sulfanyl-N,N-dimethylpropanamide inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. 2-(2-chlorophenyl)sulfanyl-N,N-dimethylpropanamide has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
属性
IUPAC Name |
2-(2-chlorophenyl)sulfanyl-N,N-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNOS/c1-8(11(14)13(2)3)15-10-7-5-4-6-9(10)12/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMQTVFEEXGLGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C)SC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)sulfanyl-N,N-dimethylpropanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-[1-(4-Fluorophenyl)ethyl]piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7516116.png)


![5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516131.png)


![Cyclopentyl-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7516153.png)

![9-Methyl-2-[(2-methylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516157.png)
![Cyclohex-3-en-1-yl-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7516163.png)


![N-(2-methylcyclohexyl)-2-[4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]propanamide](/img/structure/B7516192.png)
